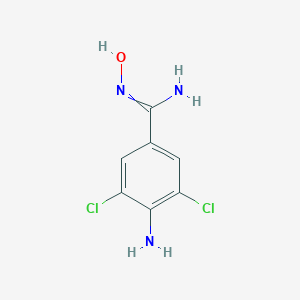

4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7Cl2N3O. It is known for its unique structure, which includes both amino and hydroxy functional groups attached to a dichlorobenzene ring.

準備方法

The synthesis of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the chlorination of aniline derivatives The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachlorideIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that 4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide exhibits antimicrobial properties. In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL .

Case Study: Synthesis of Antibacterial Agents

A notable case involved synthesizing derivatives of this compound to enhance its antibacterial efficacy. By modifying the amine substituent, researchers were able to create compounds with improved activity against resistant strains of Staphylococcus aureus. The modifications were systematically analyzed for their effects on potency and selectivity .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Original Compound | 50 µg/mL | Moderate |

| Modified Compound A | 25 µg/mL | High |

| Modified Compound B | 10 µg/mL | Very High |

Agricultural Applications

Herbicidal Activity

The compound has also been explored for its potential as a herbicide. A study published in Pest Management Science evaluated its effectiveness against common weeds. Results indicated that formulations containing this compound reduced weed biomass by over 70% at application rates of 200 g/ha .

Case Study: Field Trials

Field trials conducted in corn and soybean crops showed that the application of this compound led to increased crop yields by effectively controlling weed populations. The trials were conducted over two growing seasons, with consistent results observed across different soil types and climatic conditions .

Material Science Applications

Polymer Synthesis

In material science, the compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research published in Macromolecules demonstrated that incorporating this compound into polymer matrices improved resistance to thermal degradation .

Case Study: Development of Coatings

A specific application involved developing protective coatings for industrial applications. The addition of this compound resulted in coatings that exhibited superior resistance to chemicals and UV light, thus extending the lifespan of materials used in harsh environments .

作用機序

The mechanism of action of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA, proteins, or other biomolecules .

類似化合物との比較

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

4-amino-3,5-dichlorobenzamide: Similar structure but lacks the hydroxy group, which may affect its reactivity and biological activity.

4-amino-3,5-dichlorophenol: Contains a phenol group instead of the carboximidamide group, leading to different chemical and biological properties.

4-amino-3,5-dichlorobenzoic acid: Has a carboxylic acid group instead of the carboximidamide group, resulting in different acidity and reactivity. The uniqueness of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties

生物活性

4-Amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide (CAS No. 175205-80-8) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a dichlorobenzene ring, which is known for its ability to interact with various biological targets. The presence of amino and hydroxyl groups enhances its reactivity, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Production : It may induce the production of ROS, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells.

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds with similar dichloro substitutions have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of the MAPK signaling pathway .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various bacterial strains .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis via ROS generation .

Data Table: Summary of Biological Activities

特性

CAS番号 |

175205-80-8 |

|---|---|

分子式 |

C7H7Cl2N3O |

分子量 |

220.05 g/mol |

IUPAC名 |

4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7Cl2N3O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,10H2,(H2,11,12) |

InChIキー |

WBOBDNOWHZRGDC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |

異性体SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)/C(=N/O)/N |

正規SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。